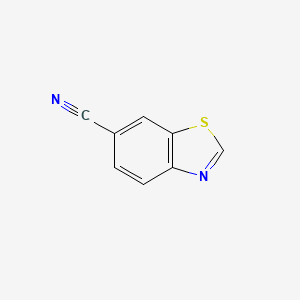

6-Cyanobenzothiazole

概要

説明

6-Cyanobenzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring with a cyano group at the 6-position. This compound is known for its versatility and utility in various scientific fields, particularly in the synthesis of bioluminescent probes and bioorthogonal ligations .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyanobenzothiazole typically involves the condensation of 2-aminobenzenethiol with a cyano group-containing substance. One common method is the cyanation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), which provides an economical and scalable route . The reaction conditions often include mild temperatures and the use of solvents like acetonitrile.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Nitration and Functional Group Interconversion

A four-step synthesis starting from ethyl benzothiazole-2-carboxylate involves:

-

Nitration at the C6 position to form ethyl 6-nitrobenzothiazole-2-carboxylate.

-

Reduction of the C2 ester to a carboxamide.

-

Conversion of the carboxamide to a cyano group.

-

Reduction of the nitro group to an amine (2-cyano-6-aminobenzothiazole, ACBT) .

Route-Specific Syntheses of Bis-Benzothiazolyl Compounds

Two routes yield cyano-substituted bis-benzothiazolyl derivatives:

| Route | Starting Material | Steps | Yield |

|---|---|---|---|

| A | 2-Furan/Thiophenecarboxaldehydes | 5 | ~75% |

| B | 2-Furan/Thiophenecarboxylic acids | 4 | ~35% |

Route A involves arylation, condensation with 4-amino-3-mercaptobenzonitrile, and oxidation, while Route B uses dicarboxylic acid intermediates but suffers from lower yields .

Catalytic Cyanation for Scalable Production

A DABCO-catalyzed cyanation method enables efficient synthesis of ACBT:

-

Reagents : 2-Chloro-6-nitrobenzothiazole, NaCN, DABCO (15 mol%).

-

Conditions : DMSO/H<sub>2</sub>O (1:1), room temperature.

-

Yield : 90% for 2-cyano-6-nitrobenzothiazole, reduced to ACBT .

Solvent Effects on Cyanation

| Solvent System | Conversion | Product Ratio (13:14:15) | Yield |

|---|---|---|---|

| DMSO/H<sub>2</sub>O | 100% | 100:0:0 | 90% |

| MeCN/H<sub>2</sub>O | 100% | 100:0:0 | 75% |

| EtOH | 100% | 17:32:51 | ND |

Polar aprotic solvents (DMSO) favor selective nitrile formation .

Bioconjugation with N-Terminal Cysteines

6-CBT reacts with N-terminal cysteines (NCys) via two pathways:

-

Luciferin Formation : Direct condensation yields D-luciferin analogs.

-

Amidine Formation : Competing pathway enabling N,S-double labeling.

Peptide Sequence-Dependent Outcomes

| Peptide | Luciferin (D) | Bis-CBT Adduct (F) | Disulfide Dimer (H) |

|---|---|---|---|

| CIS | 17% | - | 83% |

| CIY | 50% | 50% | - |

| CIA | 100% | - | - |

The CIS tripeptide tag maximizes disulfide dimer formation, facilitating dual labeling with >90% efficiency .

Enzyme-Activated Probes

-

Caspase-3/7 Imaging : A CBT-thiol scaffold releases fluorescent reporters upon enzymatic cleavage.

-

β-Galactosidase Detection : Self-immolative linkers enable galactose cleavage-triggered aggregation .

Nanoparticle Formation Mechanism

-

Thiol-Cyanobenzothiazole Condensation : Forms cyclic amidine.

-

Hydrophobic Aggregation : Driven by π-π stacking of aromatic cores.

-

Fluorescence Turn-On : Nanoaggregates exhibit enhanced emission.

Comparison with Other Click Reactions

| Parameter | CBT-Cys Reaction | CuAAC |

|---|---|---|

| Rate (k, M<sup>−1</sup>s<sup>−1</sup>) | ~120 | ~1 |

| Catalyst | None | Cu(I) |

| Biocompatibility | High | Moderate |

The CBT-Cys reaction is 120x faster than copper-catalyzed azide-alkyne cycloaddition (CuAAC) and operates under physiological conditions .

Industrial and Biomedical Relevance

科学的研究の応用

Biochemical Applications

1.1. Bioorthogonal Chemistry

One of the most significant applications of 6-cyanobenzothiazole is in bioorthogonal chemistry, particularly for the labeling and tracking of biomolecules in living systems. The compound serves as a reactive handle for site-specific labeling of proteins via click chemistry reactions. It can react selectively with thiols, making it a valuable tool for bioconjugation strategies in proteomics and cellular imaging .

1.2. Luciferin Derivatives

This compound is also a precursor for synthesizing luciferin derivatives used in bioluminescent imaging. These derivatives are crucial for studying biological processes in real-time, such as enzyme activity and cellular dynamics. The compound's ability to form stable conjugates with amino acids enables its use in developing new imaging agents that can provide insights into cellular functions .

Medicinal Chemistry

2.1. Anticancer Research

Research indicates that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that certain analogs can inhibit specific cancer cell lines by targeting key metabolic pathways involved in tumor growth and proliferation . The compound's structural features enable modifications that enhance its efficacy and selectivity against cancer cells.

2.2. Neuroimaging Agents

This compound derivatives are being explored as neuroimaging agents for Alzheimer's disease diagnosis. Compounds like cyano-Pittsburgh Compound B (cyano-PiB) have been developed to label amyloid plaques in the brain effectively. These derivatives allow for the visualization of pathological changes associated with neurodegenerative diseases through advanced imaging techniques .

Materials Science

3.1. Polymer Synthesis

In materials science, this compound acts as a building block for synthesizing polymeric nanostructures. Its ability to participate in various polymerization reactions makes it suitable for creating functional materials with tailored properties for applications in electronics and photonics .

3.2. Sensor Development

The compound has been investigated for use in developing chemical sensors due to its reactivity towards specific analytes. By incorporating this compound into sensor designs, researchers aim to create sensitive detection systems capable of identifying environmental pollutants or biomolecules at low concentrations .

Case Study 1: Bioorthogonal Labeling

A study demonstrated the use of this compound in the regioselective labeling of peptides through a bioorthogonal click reaction with cysteine residues. The researchers optimized the reaction conditions to achieve high yields and specificity, showcasing the compound's utility in peptide synthesis and modification .

Case Study 2: Neuroimaging

In another investigation, cyano-PiB was utilized to label amyloid plaques in post-mortem brain tissue samples from Alzheimer's patients. The study highlighted how effectively cyano-PiB could visualize plaque deposition compared to traditional methods, emphasizing its potential as a diagnostic tool .

作用機序

The mechanism by which 6-Cyanobenzothiazole exerts its effects involves its ability to react selectively with thiols and amines. This selective reactivity is exploited in bioorthogonal ligations and the synthesis of luciferin derivatives. The compound’s molecular targets include proteins with thiol groups, enabling site-specific labeling and imaging .

類似化合物との比較

6-Amino-2-cyanobenzothiazole: Features an amino group instead of a cyano group, offering different reactivity and applications.

2-Cyanobenzothiazole: Lacks the 6-position substitution, making it less versatile for certain applications.

Uniqueness: 6-Cyanobenzothiazole is unique due to its high reactivity and selectivity, particularly in bioorthogonal reactions. Its ability to form stable and specific bonds with thiols and amines under mild conditions makes it invaluable for biological and medical research .

生物活性

6-Cyanobenzothiazole is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including cancer therapy and bioluminescence.

Chemical Structure and Properties

This compound features a benzothiazole ring with a cyano group at the 6-position. Its chemical formula is C7H4N2S, and it has notable properties that make it a valuable precursor in organic synthesis and medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The mechanism of action primarily involves the binding of these compounds to DNA, leading to apoptosis in cancer cells.

- Case Study : A study evaluated several benzothiazole derivatives, including this compound, against A549 cells using MTS cytotoxicity assays. The results indicated that compounds with structural modifications exhibited IC50 values ranging from 2.12 μM to 20.46 μM across different assay formats (2D and 3D) .

| Compound | Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |

|---|---|---|---|

| This compound | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| Derivative A | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Derivative B | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibit significant antibacterial effects.

- Study Findings : Compounds derived from benzothiazoles were tested for antimicrobial activity using broth microdilution methods. Notably, some compounds displayed effective inhibition against Escherichia coli and Staphylococcus aureus .

The biological activity of this compound is largely attributed to its ability to interact with nucleic acids and proteins:

- DNA Binding : The compound binds within the minor groove of DNA, which may disrupt normal cellular functions and induce apoptosis in cancer cells .

- Bioorthogonal Reactions : It can participate in bioorthogonal reactions with thiols, allowing for site-specific labeling of biomolecules, which is crucial for tracking biological processes in live systems .

Applications in Bioluminescence

This compound serves as a precursor for D-luciferin, an essential component in bioluminescent reactions found in organisms like fireflies. This property has led to its application in bioluminescent imaging techniques, enhancing the visualization of biological processes .

特性

IUPAC Name |

1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRRTJKOMZONQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442358 | |

| Record name | 6-Cyanobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-61-9 | |

| Record name | 6-Benzothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58249-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyanobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 6-cyanobenzothiazole in the synthesis of new compounds?

A1: this compound is a heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, leading to the creation of diverse molecules with potentially useful properties. In the study by [], this compound was reacted with ethylacetoacetate to create 8-cyano-2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one. This new compound demonstrated promising antimicrobial activity against E. coli and Bacillus subtilis. This highlights the potential of using this compound as a starting point for developing novel antimicrobial agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。